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Abstract
Candida albicans, an opportunistic fungal pathogen, produces significant quantities of D-

arabitol, a five-carbon sugar alcohol that has been implicated in pathogenesis and serves as a

diagnostic marker for invasive candidiasis. Understanding the biosynthesis of D-arabitol is

crucial for the development of novel antifungal therapeutics. This technical guide provides an

in-depth overview of the D-arabitol biosynthesis pathway in C. albicans, detailing the key

enzymatic steps, presenting available quantitative data, and outlining relevant experimental

protocols. The pathway originates from the pentose phosphate pathway (PPP), with D-ribulose-

5-phosphate serving as the primary precursor. A key feature of D-arabitol metabolism in C.

albicans is the presence of distinct biosynthetic and catabolic pathways. While the NAD-

dependent D-arabitol dehydrogenase (ArDH) is primarily responsible for D-arabitol catabolism,

evidence strongly suggests that an NADPH-dependent reductase catalyzes the final

biosynthetic step. This guide consolidates current knowledge to serve as a valuable resource

for researchers in the field.

The D-Arabitol Biosynthesis Pathway
The biosynthesis of D-arabitol in Candida albicans is intricately linked to central carbon

metabolism, specifically the pentose phosphate pathway (PPP). The pathway can be

summarized in two principal steps following the formation of D-ribulose-5-phosphate in the

PPP.[1][2][3][4]
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Dephosphorylation of D-Ribulose-5-Phosphate: The pathway initiates with the

dephosphorylation of D-ribulose-5-phosphate to yield D-ribulose. While the specific

phosphatase responsible for this reaction in C. albicans has not been definitively

characterized, this is a critical entry step into D-arabitol synthesis.

Reduction of D-Ribulose: The resulting D-ribulose is then reduced to D-arabitol. Crucially,

studies involving the deletion of the gene encoding the NAD-dependent D-arabitol

dehydrogenase (ArDH) have shown that C. albicans can still synthesize D-arabitol, indicating

that ArDH is not the primary enzyme for biosynthesis.[5][6] This has led to the conclusion

that the biosynthetic and catabolic pathways for D-arabitol are separate. The biosynthetic

reduction is likely catalyzed by an NADPH-dependent reductase, a common feature in fungal

polyol synthesis.[1][3][4]

Below is a diagram illustrating the proposed D-arabitol biosynthesis pathway in Candida

albicans.
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Caption: Proposed D-arabitol biosynthesis pathway from the pentose phosphate pathway.

Key Enzymes in the Pathway
While the complete enzymatic machinery for D-arabitol biosynthesis in C. albicans is not fully

elucidated, two key enzymatic activities are central to the pathway.

A Putative Phosphatase: This enzyme is responsible for the dephosphorylation of D-ribulose-

5-phosphate. Its specific identity in C. albicans remains to be determined.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://bio-protocol.org/en/bpdetail?id=2814&type=0
https://www.researchgate.net/publication/264207850_Enzyme_characterisation_and_kinetic_modelling_of_the_pentose_phosphate_pathway_in_yeast
https://pubmed.ncbi.nlm.nih.gov/30737491/
https://en.bio-protocol.org/en/bpdetail?id=2814&type=0
https://www.protocols.io/view/crispr-cas9-genome-editing-in-candida-albicans-3byl4we1rvo5/v1
https://www.benchchem.com/product/b12391066?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An NADPH-Dependent D-Ribulose Reductase: The reduction of D-ribulose to D-arabitol is a

critical step. The existence of this enzyme is inferred from studies on ard null mutants, which

lack the NAD-dependent D-arabitol dehydrogenase but still produce D-arabitol.[5][6] This

suggests a distinct biosynthetic enzyme. While not yet isolated and characterized in C.

albicans for this specific reaction, NADPH-dependent reductases are common in fungal

pentitol metabolism.

NAD-Dependent D-Arabitol Dehydrogenase (ArDH): It is important to distinguish the

biosynthetic enzyme from the catabolic one. ArDH, an NAD-dependent enzyme, catalyzes

the oxidation of D-arabitol to D-ribulose and is primarily involved in the utilization of D-

arabitol as a carbon source.[1][2][3][4]

Quantitative Data
Quantitative analysis of D-arabitol production and the kinetics of related enzymes are essential

for understanding the pathway's regulation and its role in the physiology of C. albicans.

Table 1: D-Arabitol Production in Candida Species
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Candida Species
D-Arabitol
Concentration
(µg/mL)

Culture Conditions Reference

C. albicans 14.1 (mean)

Yeast nitrogen base

with 3.0 g/L glucose,

34°C, 7.5 x 10⁶

cells/mL

[7]

C. tropicalis 1.6 (mean)

Yeast nitrogen base

with 3.0 g/L glucose,

34°C, 7.5 x 10⁶

cells/mL

[7]

C. parapsilosis 8.4 (mean)

Yeast nitrogen base

with 3.0 g/L glucose,

34°C, 7.5 x 10⁶

cells/mL

[7]

C. pseudotropicalis 5.5 (mean)

Yeast nitrogen base

with 3.0 g/L glucose,

34°C, 7.5 x 10⁶

cells/mL

[7]

Human Serum

(Invasive Candidiasis)
> 1.0 In vivo during infection [8]

Table 2: Kinetic Properties of a Related Dehydrogenase
in C. albicans
The following data is for D-arabinose dehydrogenase, an enzyme that also acts on a five-

carbon sugar and provides an example of the kinetic parameters that would be relevant for the

enzymes in the D-arabitol pathway.
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Substrate/Inhi
bitor

Apparent Km
(mM)

Ki (µM) Conditions Reference

D-Arabinose 29.2 -
pH 8.0, 50 µM

NADP⁺
[9]

L-Fucose 28.9 -
pH 8.0, 50 µM

NADP⁺
[9]

L-Xylose 37.1 -
pH 8.0, 50 µM

NADP⁺
[9]

L-Galactose 91.3 -
pH 8.0, 50 µM

NADP⁺
[9]

NADP⁺ 0.0446 -
60 mM D-

arabinose
[9]

NADPH - 78.6

Competitive with

respect to

NADP⁺

[9]

Experimental Protocols
Investigating the D-arabitol biosynthesis pathway requires a combination of genetic,

biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Construction of Gene Deletion Mutants using CRISPR-
Cas9
This protocol outlines the general steps for creating a gene deletion mutant in C. albicans to

study the function of enzymes in the D-arabitol pathway.
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1. Design guide RNA (gRNA)
targeting the gene of interest

2. Construct donor DNA template
with flanking homology arms

3. Co-transform C. albicans with
Cas9 expression vector, gRNA,

and donor DNA

4. Select for transformants
on appropriate selective media

5. Verify gene deletion by
PCR and Southern blotting

Click to download full resolution via product page

Caption: Workflow for creating a gene deletion mutant in C. albicans.

Methodology:

gRNA Design:

Identify a unique 20-nucleotide target sequence within the coding region of the gene of

interest that is immediately upstream of a protospacer adjacent motif (PAM) sequence (5'-

NGG-3').

Utilize online tools to design and verify the specificity of the gRNA sequence.

Donor DNA Construction:
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Amplify 500-1000 bp regions upstream (5' homology arm) and downstream (3' homology

arm) of the target gene's open reading frame from C. albicans genomic DNA.

Clone these homology arms on either side of a selectable marker gene (e.g., URA3,

NAT1) in a plasmid vector.

Co-transformation:

Prepare competent C. albicans cells using the lithium acetate/PEG method.

Co-transform the cells with the Cas9 expression plasmid, the gRNA expression cassette,

and the linearized donor DNA fragment.

Selection and Screening:

Plate the transformed cells on selective medium (e.g., medium lacking uracil for URA3

selection).

Isolate individual colonies and screen for correct integration of the deletion cassette by

colony PCR using primers flanking the target gene locus.

Verification:

Confirm the gene deletion in PCR-positive clones by Southern blot analysis of genomic

DNA digested with a suitable restriction enzyme and probed with a DNA fragment

corresponding to the target gene or the selectable marker.

For functional studies, ensure the removal of the selectable marker if a recyclable marker

system is used.

Quantification of D-Arabitol by Gas Chromatography-
Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of D-arabitol in culture

supernatants or biological fluids.

Methodology:
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Sample Preparation:

Centrifuge the C. albicans culture to pellet the cells. Collect the supernatant. For serum

samples, deproteinize by adding an equal volume of ice-cold methanol, vortexing, and

centrifuging to remove precipitated proteins.

Add a known amount of an internal standard (e.g., xylitol or adonitol) to the supernatant.

Lyophilize the sample to dryness.

Derivatization:

To make the polyols volatile for GC analysis, derivatize the dried sample. A common

method is acetylation.

Add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) to the dried sample.

Incubate at a raised temperature (e.g., 60-80°C) for 1-2 hours to allow for complete

derivatization.

Evaporate the derivatization reagents under a stream of nitrogen.

Re-dissolve the derivatized sample in a suitable organic solvent (e.g., ethyl acetate).

GC-MS Analysis:

Inject an aliquot of the derivatized sample into the GC-MS system.

Gas Chromatography: Use a capillary column suitable for sugar alcohol analysis (e.g., a

DB-5 or equivalent). Program the oven temperature with a gradient to separate the

different sugar alcohols.

Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the

D-arabitol peak based on its retention time and mass spectrum, or in selected ion

monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, monitoring

characteristic fragment ions of the derivatized D-arabitol.

Quantification:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generate a standard curve by derivatizing and analyzing known concentrations of D-

arabitol with the same internal standard concentration.

Calculate the concentration of D-arabitol in the samples by comparing the peak area ratio

of D-arabitol to the internal standard against the standard curve.

D-Arabitol Dehydrogenase Enzyme Assay
This protocol provides a general method for assaying the activity of a dehydrogenase, which

can be adapted for the specific characterization of enzymes involved in D-arabitol metabolism.

Methodology:

Preparation of Cell-Free Extract:

Grow C. albicans cells to the desired growth phase and harvest by centrifugation.

Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

Resuspend the cells in the same buffer containing protease inhibitors.

Disrupt the cells by mechanical means (e.g., bead beating or French press).

Centrifuge the lysate at high speed to pellet cell debris and obtain a clear cell-free extract.

Enzyme Assay Reaction:

The assay measures the change in absorbance at 340 nm due to the reduction of

NAD(P)⁺ to NAD(P)H or the oxidation of NAD(P)H to NAD(P)⁺.

For the reductive reaction (D-ribulose to D-arabitol):

Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM Tris-HCl,

pH 7.0), D-ribulose as the substrate, and NADPH as the cofactor.

Initiate the reaction by adding a small volume of the cell-free extract.

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
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For the oxidative reaction (D-arabitol to D-ribulose):

Prepare a reaction mixture containing buffer (e.g., 100 mM Glycine-NaOH, pH 9.0), D-

arabitol as the substrate, and NAD⁺ as the cofactor.

Initiate the reaction by adding the cell-free extract.

Monitor the increase in absorbance at 340 nm over time.

Calculation of Enzyme Activity:

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion

of the reaction curve.

Use the Beer-Lambert law (ε for NADPH/NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert

the rate of absorbance change to the rate of substrate conversion (µmol/min).

Express the specific activity as units per milligram of total protein (U/mg), where one unit

(U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of

substrate per minute under the specified assay conditions.

Conclusion and Future Perspectives
The biosynthesis of D-arabitol in Candida albicans represents a significant metabolic pathway

with implications for the fungus's survival, virulence, and interaction with the host. While the

general outline of the pathway is established, originating from the pentose phosphate pathway,

key enzymatic details, particularly the identity of the biosynthetic NADPH-dependent reductase,

remain an active area of research. The clear distinction between the biosynthetic and catabolic

routes for D-arabitol offers potential targets for the development of highly specific antifungal

agents. Future research should focus on the definitive identification and characterization of all

enzymes in the pathway, a detailed analysis of the pathway's regulation in response to different

environmental cues, and a more precise quantification of the metabolic flux through this

pathway during infection. The experimental protocols detailed in this guide provide a framework

for addressing these important research questions, which will ultimately contribute to a more

comprehensive understanding of C. albicans biology and the development of improved

therapeutic strategies against candidiasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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